D-617 hydrochloride

Cardiovascular Pharmacology Calcium Channel Blockade In Vivo Hemodynamics

Procure D‑617 hydrochloride (CAS 67775‑97‑7) when your research demands a verapamil metabolite reference standard with proven pharmacological inertness. With a vasodilator potency of only 0.03 vs. verapamil and zero AV nodal effects, it serves as a definitive negative control for L‑type calcium channel studies. As a confirmed P‑gp substrate (unlike norverapamil), it is the essential positive control for transport assays. Its uniquely low CYP3A4 inactivation signature (kinact/KI = 0.0088 min⁻¹ μM⁻¹) enables mathematical deconvolution of multi‑metabolite drug‑interaction data. Official EP Impurity F designation also makes it a regulatory reference for ANDA impurity profiling.

Molecular Formula C17H27ClN2O2
Molecular Weight 326.9 g/mol
CAS No. 67775-97-7
Cat. No. B033448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-617 hydrochloride
CAS67775-97-7
Synonyms3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)-benzeneacetonitrile Monohydrochloride;  USP Verapamil Related Compound A
Molecular FormulaC17H27ClN2O2
Molecular Weight326.9 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC.Cl
InChIInChI=1S/C17H26N2O2.ClH/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5;/h7-8,11,13,19H,6,9-10H2,1-5H3;1H
InChIKeyARLOHZJIIHSRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-617 Hydrochloride (CAS 67775-97-7): A Critical N-Dealkylated Verapamil Metabolite for Pharmacological and Analytical Studies


D-617 hydrochloride, also known as N-desalkylverapamil or Verapamil EP Impurity F, is a primary phase I metabolite of the phenylalkylamine calcium channel blocker verapamil, formed predominantly via cytochrome P450 (CYP)-mediated N-dealkylation [1]. As a verapamil metabolite, D-617 hydrochloride is a key reference standard for analytical method development, pharmacokinetic studies, and investigations into P-glycoprotein (P-gp) substrate specificity [2]. Unlike the parent drug verapamil and other major metabolites such as norverapamil, D-617 exhibits negligible calcium channel blocking activity and electrophysiological effects, yet retains significant CYP3A4 inhibitory capacity and distinct transporter interactions [3].

D-617 Hydrochloride Cannot Be Replaced by Verapamil, Norverapamil, or D-620 Due to Distinct Pharmacological and Transporter Profiles


The verapamil metabolic pathway produces several structurally related compounds—verapamil, norverapamil (D-591), D-617, and D-620—that exhibit profoundly divergent cardiovascular activities, CYP enzyme inhibitory potencies, and P-gp interactions. While norverapamil retains significant calcium channel blocking activity (approximately 20-50% of verapamil) and contributes to the overall antiarrhythmic effect, D-617 hydrochloride demonstrates minimal direct cardiovascular effects, with a relative vasodilator potency of only 0.03 compared to verapamil [1]. Critically, D-617 is a P-gp substrate, whereas norverapamil and D-703 function as P-gp inhibitors, a functional dichotomy that has major implications for drug-drug interaction studies and P-gp-mediated transport assays [2]. Furthermore, D-617 exhibits the lowest CYP3A4 inactivation potency among verapamil-related compounds (kinact/KI ratio), making it a distinct tool for discriminating between CYP3A4 inhibitory contributions from different metabolites [3]. Substituting D-617 hydrochloride with a generic verapamil metabolite reference standard therefore compromises the specificity required for accurate quantification, mechanistic studies, and regulatory compliance.

Quantitative Differentiation of D-617 Hydrochloride: Comparative Evidence Against Key Analogs


Vasodilator Potency: D-617 Hydrochloride Is >30-Fold Less Potent Than Verapamil in Coronary Vasodilation

In a direct head-to-head comparison of intracoronary administration in anesthetized dogs, D-617 exhibited markedly reduced vasodilator efficacy compared to verapamil and norverapamil. The relative coronary vasodilator potency of D-617 was only 0.03, versus verapamil at 1.00 and norverapamil (D-591) at 0.22 [1]. Additionally, intravenous administration of equipotent coronary doses revealed that D-617 induced a paradoxical 18% increase in coronary resistance, contrasting with verapamil's 60% decrease in coronary resistance and norverapamil's 31% decrease [1]. Left ventricular contractility decreased by 20% with D-617, whereas verapamil produced no significant change in mean contractility values [1].

Cardiovascular Pharmacology Calcium Channel Blockade In Vivo Hemodynamics

Electrophysiological Effects: D-617 Hydrochloride Produces No Measurable AV Nodal Conduction Changes

In a direct head-to-head electrophysiology study using the isolated retrogradely perfused rabbit heart at estimated therapeutic free concentrations, D-617 produced no statistically significant effects on any measured AV nodal parameter. By contrast, verapamil at 5 ng/mL prolonged anterograde AV nodal block cycle length by 11% and retrograde by 10%; at 10 ng/mL these prolongations increased to 27% and 25%, respectively [1]. Norverapamil at 100 ng/mL exhibited effects equivalent to 20-50% of those observed with 10 ng/mL verapamil. D-620 produced small but statistically significant effects on some AV nodal parameters. D-617 had no effect [1].

Cardiac Electrophysiology Atrioventricular Node Antiarrhythmic Drug Development

CYP3A4 Inactivation Potency: D-617 Hydrochloride Is the Least Potent Mechanism-Based Inhibitor Among Verapamil Analogs

In a direct head-to-head comparison using cDNA-expressed CYP3A4 (+b5) and pooled human liver microsomes, D-617 exhibited the lowest mechanism-based inactivation potency among verapamil enantiomers and metabolites. The inactivation kinetic parameters for D-617 were kinact = 0.07 min⁻¹ and KI = 7.93 μM, yielding an inactivation potency ratio (kinact/KI) of 0.0088 min⁻¹ μM⁻¹ [1]. This compares to S-verapamil (kinact = 0.64 min⁻¹, KI = 2.97 μM, ratio = 0.216), R-verapamil (0.39 min⁻¹, 6.46 μM, ratio = 0.060), and (±)-norverapamil (1.12 min⁻¹, 5.89 μM, ratio = 0.190) [1]. The rank order of inactivation potency was S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D-617 [1].

Drug Metabolism CYP3A4 Inhibition Drug-Drug Interaction Prediction

P-Glycoprotein Substrate Specificity: D-617 Hydrochloride Is a Substrate, Not an Inhibitor, of P-gp

A direct comparative study using polarized transport assays in P-gp-expressing Caco-2 and L-MDR1 cell monolayers established a functional dichotomy among verapamil phase I metabolites. D-617 and D-620 were identified as P-gp substrates, demonstrated by significantly higher basal-to-apical than apical-to-basal apparent permeability coefficients at 5 μM concentrations [1]. In contrast, norverapamil and D-703 functioned as P-gp inhibitors, with no evidence of polarized substrate transport [1]. This substrate versus inhibitor classification was derived from the same experimental system under identical conditions, representing a direct head-to-head comparison.

Drug Transport P-glycoprotein Multidrug Resistance

Metabolic Formation Rate and Enzyme Specificity: D-617 Is Produced by CYP3A4 and CYP1A2, with Distinct Km Values

In vitro metabolism studies using human cDNA-expressed CYP isoforms and human liver microsomes demonstrated that D-617 formation is catalyzed primarily by CYP3A4 and, to a lesser extent, CYP1A2 [1]. The Km values for D-617 production from R- and S-verapamil by CYP3A4 and CYP3A5 ranged from 60 to 127 μM, with Vmax estimates of 4-8 pmol·min⁻¹·pmol⁻¹ P450 [2]. Notably, CYP2C8 also metabolized both verapamil enantiomers to D-617 with only slightly higher Km values than CYP3A4/3A5 [2]. This contrasts with norverapamil formation, which exhibited biphasic substrate inhibition kinetics across multiple CYP3A isoforms, whereas D-617 formation displayed simple biphasic kinetics with CYP3A5 and typical Michaelis-Menten kinetics with CYP3A7 [3].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Analytical Recovery and Quantification: Validated SPE Method Achieves >90% Recovery of D-617 from Plasma

A validated solid-phase extraction (SPE) method using C8 cartridges with differential pH elution (acidic and neutral buffers) achieved >90% recovery of D-617 and verapamil from human and macaque plasma [1]. This method demonstrated significant concordance with HPLC quantification, enabling reliable separation of D-617 from polar metabolites in PET study applications [2]. An LC-MS/MS method achieved a limit of quantification of 1 pmol/mL for D-617, representing an improvement over earlier HPLC methods [3]. These validated analytical parameters provide quantitative benchmarks for procurement of reference-grade D-617 hydrochloride.

Bioanalysis Solid-Phase Extraction LC-MS/MS Quantification

Evidence-Based Procurement Scenarios for D-617 Hydrochloride (CAS 67775-97-7)


Negative Control for Calcium Channel Blocker Activity in Cardiovascular Pharmacology Assays

Based on direct comparative evidence showing D-617's relative vasodilator potency of only 0.03 versus verapamil (1.00) and its complete lack of AV nodal electrophysiological effects [1], D-617 hydrochloride serves as an ideal negative control in isolated heart preparations, vascular smooth muscle assays, and calcium channel binding studies. Researchers studying verapamil or norverapamil mechanisms can use D-617 to differentiate calcium channel-dependent from calcium channel-independent effects, confident that the compound introduces no confounding L-type calcium channel blockade [2].

P-Glycoprotein Substrate Control in Transporter Assays and Multidrug Resistance Studies

The definitive classification of D-617 as a P-gp substrate (versus norverapamil and D-703 as inhibitors) established by polarized transport assays in Caco-2 and L-MDR1 cell monolayers [1] makes D-617 hydrochloride an essential positive control for validating P-gp efflux assay systems. In multidrug resistance reversal screening programs, D-617 provides a substrate baseline against which candidate P-gp inhibitors can be evaluated without the confounding inhibitory activity inherent to verapamil or norverapamil. This application is particularly relevant for pharmaceutical scientists developing P-gp inhibitors for enhanced brain penetration or overcoming chemotherapy resistance.

Analytical Reference Standard for Verapamil Metabolite Quantification in Pharmacokinetic and PET Studies

Validated SPE methods achieving >90% recovery of D-617 from plasma and LC-MS/MS quantification limits of 1 pmol/mL [1] support the procurement of high-purity D-617 hydrochloride as an analytical reference standard. In PET imaging studies using [11C]-verapamil to measure in vivo P-gp activity, accurate quantification of the radiolabeled metabolite [11C]-D-617 is essential for proper tracer kinetic modeling. The compound's identification as Verapamil EP Impurity F [2] also makes it a regulatory reference standard for pharmaceutical quality control and ANDA submissions requiring impurity profiling.

CYP3A4 Inhibition Profiling Tool for Discriminating Metabolite Contributions to Drug-Drug Interactions

The quantitatively distinct CYP3A4 inactivation kinetic parameters for D-617 (kinact = 0.07 min⁻¹, KI = 7.93 μM, ratio = 0.0088 min⁻¹ μM⁻¹) relative to verapamil and norverapamil [1] enable researchers to use D-617 hydrochloride as a low-potency comparator in CYP3A4 inhibition assays. When studying complex biological matrices containing multiple verapamil metabolites (e.g., plasma from verapamil-treated subjects), the unique kinact/KI signature of D-617 permits mathematical deconvolution of inhibitory contributions from different metabolites. This application supports mechanism-based pharmacokinetic modeling and prediction of verapamil-mediated drug-drug interactions.

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